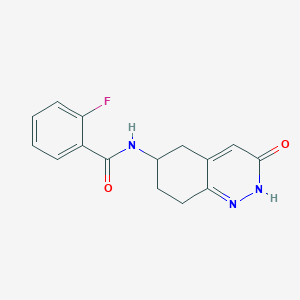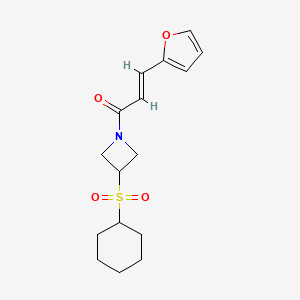
(E)-1-(3-(cyclohexylsulfonyl)azetidin-1-yl)-3-(furan-2-yl)prop-2-en-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(E)-1-(3-(cyclohexylsulfonyl)azetidin-1-yl)-3-(furan-2-yl)prop-2-en-1-one is a chemical compound that has shown potential in scientific research applications. This compound has been synthesized using various methods and has been studied for its mechanism of action, biochemical and physiological effects, advantages, and limitations in lab experiments.
Wirkmechanismus
The mechanism of action of (E)-1-(3-(cyclohexylsulfonyl)azetidin-1-yl)-3-(furan-2-yl)prop-2-en-1-one is not fully understood. However, it has been suggested that this compound may act by inhibiting certain enzymes or proteins in the body, leading to its observed biological activities.
Biochemical and Physiological Effects:
Studies have shown that (E)-1-(3-(cyclohexylsulfonyl)azetidin-1-yl)-3-(furan-2-yl)prop-2-en-1-one has various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells, reduce inflammation, and inhibit the replication of certain viruses.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using (E)-1-(3-(cyclohexylsulfonyl)azetidin-1-yl)-3-(furan-2-yl)prop-2-en-1-one in lab experiments is its potential as a lead compound for the development of new drugs. However, one limitation is that its mechanism of action is not fully understood, which may make it difficult to optimize its biological activities.
Zukünftige Richtungen
There are several future directions for the study of (E)-1-(3-(cyclohexylsulfonyl)azetidin-1-yl)-3-(furan-2-yl)prop-2-en-1-one. One such direction is to further investigate its mechanism of action and identify the specific enzymes or proteins that it targets. Another direction is to optimize its biological activities and develop it as a drug candidate for the treatment of various diseases. Additionally, future studies could investigate the potential of this compound as a tool for studying certain biological processes.
Synthesemethoden
The synthesis of (E)-1-(3-(cyclohexylsulfonyl)azetidin-1-yl)-3-(furan-2-yl)prop-2-en-1-one has been achieved through various methods. One such method involves the reaction of cyclohexylsulfonyl chloride with 2-furyl magnesium bromide to form 2-(furan-2-yl)ethyl cyclohexylsulfonate. This intermediate is then reacted with N-tert-butanesulfinyl azetidine to form (E)-1-(3-(cyclohexylsulfonyl)azetidin-1-yl)-3-(furan-2-yl)prop-2-en-1-one.
Wissenschaftliche Forschungsanwendungen
(E)-1-(3-(cyclohexylsulfonyl)azetidin-1-yl)-3-(furan-2-yl)prop-2-en-1-one has been studied for its potential use in various scientific research applications. One such application is in the field of medicinal chemistry, where this compound has shown potential as a lead compound for the development of new drugs. It has been studied for its antitumor, anti-inflammatory, and antiviral activities.
Eigenschaften
IUPAC Name |
(E)-1-(3-cyclohexylsulfonylazetidin-1-yl)-3-(furan-2-yl)prop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21NO4S/c18-16(9-8-13-5-4-10-21-13)17-11-15(12-17)22(19,20)14-6-2-1-3-7-14/h4-5,8-10,14-15H,1-3,6-7,11-12H2/b9-8+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHYHEZYYERBJGF-CMDGGOBGSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)S(=O)(=O)C2CN(C2)C(=O)C=CC3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCC(CC1)S(=O)(=O)C2CN(C2)C(=O)/C=C/C3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-1-(3-(cyclohexylsulfonyl)azetidin-1-yl)-3-(furan-2-yl)prop-2-en-1-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(3,5-dimethylphenyl)-2-[(6-methyl-2-oxo-1H-pyrimidin-4-yl)sulfanyl]acetamide](/img/structure/B2947859.png)
![2-({[3-(4-fluorophenyl)-3-oxopropylidene]amino}oxy)-N-(5-iodo-2-pyridinyl)acetamide](/img/structure/B2947860.png)
![3-Chloro-5-(4-methoxyphenyl)-2-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B2947861.png)
![2-Ethyl-5-((4-nitrophenyl)(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2947864.png)
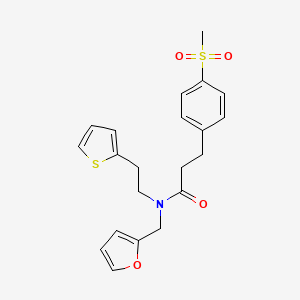
![2-{[2,2'-bithiophene]-5-yl}-S-(2,3-dihydro-1-benzofuran-5-yl)-2-hydroxyethane-1-sulfonamido](/img/structure/B2947867.png)
![8-(3,4-dihydro-1H-isoquinolin-2-yl)-3-methyl-7-[(3-methylphenyl)methyl]purine-2,6-dione](/img/structure/B2947870.png)
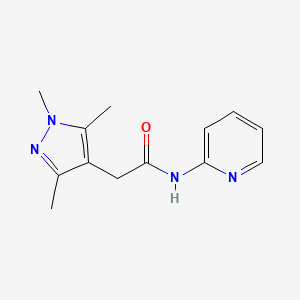
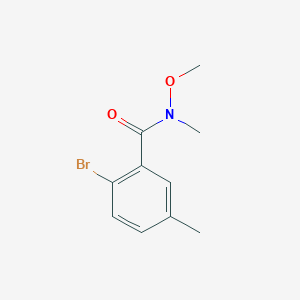
![5-[(E)-(4-fluorophenyl)methylidene]-1-(2-methoxyethyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B2947874.png)

![5-((4-Fluorophenyl)(4-(4-fluorophenyl)piperazin-1-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2947878.png)
![(1R,2R,3S,4S)-3-(tert-butoxycarbonylamino)bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/no-structure.png)
